molecular formula C11H9Cl2N3 B3434482 6-chloro-N-(4-chlorobenzyl)pyrimidin-4-amine CAS No. 945896-76-4

6-chloro-N-(4-chlorobenzyl)pyrimidin-4-amine

Cat. No.: B3434482
CAS No.: 945896-76-4
M. Wt: 254.11 g/mol
InChI Key: GOVZDEXTIMDLQK-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Medicinal Chemistry and Drug Discovery

The pyrimidine nucleus is a foundational heterocyclic scaffold in the development of therapeutic agents. ingentaconnect.com As a fundamental component of nucleic acids (DNA and RNA), pyrimidine derivatives can readily interact with various biomolecules within the cell, such as enzymes and genetic material. nih.gov This inherent biocompatibility and potential for specific molecular interactions have made the pyrimidine core a "privileged scaffold" in drug discovery. mdpi.com

Researchers in medicinal chemistry have extensively explored pyrimidine derivatives due to their vast range of biological activities. gsconlinepress.com Compounds incorporating the pyrimidine motif have demonstrated efficacy as anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antihypertensive agents. nih.govmdpi.commdpi.com The structural versatility of the pyrimidine ring allows for diverse substitutions, enabling the fine-tuning of pharmacological properties to target a wide array of diseases. mdpi.com This adaptability has led to a continuously growing number of FDA-approved drugs that feature the pyrimidine scaffold, highlighting its enduring relevance in the search for novel therapeutics. nih.gov

The broad spectrum of activities associated with pyrimidine-based compounds is a testament to their ability to interact with numerous biological targets. ingentaconnect.com For instance, they are integral to the structure of drugs like 5-fluorouracil, a cornerstone of cancer chemotherapy, and various kinase inhibitors that target signaling pathways involved in cell proliferation. ingentaconnect.combiomedpharmajournal.org The ongoing research into new pyrimidine derivatives aims to address emerging health challenges, including drug-resistant diseases, by expanding their chemical space to discover novel drugs with improved efficacy and specificity. ingentaconnect.comnih.gov

General Overview of N-substituted Pyrimidin-4-amine Derivatives

Within the vast family of pyrimidines, N-substituted pyrimidin-4-amine derivatives represent a significant subclass with profound implications in drug design. The substitution at the nitrogen atom of the 4-amino group provides a critical point for molecular modification, allowing for the introduction of various functional groups that can modulate the compound's physicochemical properties and biological activity.

The synthesis of these derivatives often involves the displacement of a leaving group, typically a halogen like chlorine, from the 4-position of the pyrimidine ring with a desired amine. nih.gov This nucleophilic substitution reaction is a versatile method for creating a library of compounds with diverse substituents. For example, N-alkylaminopyrazolo[3,4-d]pyrimidines, which are structurally related to pyrimidin-4-amines, have been synthesized by displacing a chlorine atom with various amines, resulting in compounds with significant growth-inhibitory activities against leukemia cells. nih.gov

The nature of the substituent on the nitrogen atom plays a crucial role in determining the molecule's interaction with its biological target. Molecular dynamics studies on certain pyrimidine derivatives have shown that a protonated amine group can establish strong interactions with the catalytic and peripheral anionic sites of enzymes like cholinesterases. nih.gov The choice of the N-substituent, whether it's a simple alkyl chain or a more complex aromatic moiety, can influence potency, selectivity, and pharmacokinetic properties. nih.gov The strategic incorporation of different groups allows medicinal chemists to explore structure-activity relationships (SAR) and optimize lead compounds for enhanced therapeutic potential.

Contextualization of 6-chloro-N-(4-chlorobenzyl)pyrimidin-4-amine within the Pyrimidine Class

This compound is a specific molecule that belongs to the pyrimidine class of heterocyclic compounds. vulcanchem.com Its structure is characterized by a central pyrimidine ring, which is the defining feature of this chemical family. The molecule is further distinguished by specific substitutions at key positions on this ring, which are critical to its chemical identity and potential biological function.

The core structure features an amine group at the 4-position, which is in turn functionalized with a 4-chlorobenzyl group. vulcanchem.com This N-substitution is a common strategy in medicinal chemistry to enhance properties like lipophilicity, which can improve membrane permeability and target engagement. vulcanchem.com Additionally, a chlorine atom is present at the 6-position of the pyrimidine ring. vulcanchem.com The presence and position of halogen atoms can significantly influence a molecule's electronic properties and binding affinities with biological targets. vulcanchem.com

The synthesis of this compound can be achieved through nucleophilic substitution reactions. A common route involves the reaction of a precursor like 4,6-dichloropyrimidine (B16783) with 4-chlorobenzylamine. vulcanchem.com This reaction displaces one of the chlorine atoms to form the N-substituted amine linkage.

By possessing the foundational pyrimidine scaffold and key functional groups—a halogen and a substituted benzylamine (B48309) moiety—this compound serves as a representative example of how the pyrimidine core can be decorated to create molecules of interest for further investigation in drug discovery. Its structure embodies the principles of medicinal chemistry, where a privileged scaffold is modified to explore new chemical space and potential therapeutic applications. vulcanchem.com

Properties

IUPAC Name

6-chloro-N-[(4-chlorophenyl)methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3/c12-9-3-1-8(2-4-9)6-14-11-5-10(13)15-7-16-11/h1-5,7H,6H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVZDEXTIMDLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC(=NC=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601218258
Record name 6-Chloro-N-[(4-chlorophenyl)methyl]-4-pyrimidinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945896-76-4
Record name 6-Chloro-N-[(4-chlorophenyl)methyl]-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945896-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-[(4-chlorophenyl)methyl]-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Chloro N 4 Chlorobenzyl Pyrimidin 4 Amine

Retrosynthetic Strategies and Key Synthetic Intermediates

Retrosynthetic analysis of 6-chloro-N-(4-chlorobenzyl)pyrimidin-4-amine reveals several potential disconnection points, leading to readily available starting materials. The most logical disconnections are at the C-N bond of the amino group and the C-Cl bond at the 6-position of the pyrimidine (B1678525) ring.

A primary retrosynthetic approach involves disconnecting the C4-N bond, which leads to two key intermediates: 4,6-dichloropyrimidine (B16783) and 4-chlorobenzylamine. This strategy is based on a nucleophilic aromatic substitution (SNAr) reaction, a common method for functionalizing chloropyrimidines.

Alternatively, a disconnection can be made at the C6-Cl bond, suggesting a late-stage chlorination of a precursor molecule. Another strategy could involve building the pyrimidine ring from acyclic precursors, a method often employed in pyrimidine synthesis through condensation reactions.

Key Synthetic Intermediates:

4,6-Dichloropyrimidine: This is a crucial and commercially available starting material for many pyrimidine syntheses. Its two reactive chlorine atoms can be selectively substituted under different reaction conditions.

4-Chlorobenzylamine: This amine serves as the nucleophile to introduce the N-(4-chlorobenzyl) moiety. It is also a readily available commercial reagent.

Pyrimidine-4,6-diol (4,6-dihydroxypyrimidine): This intermediate can be used to generate 4,6-dichloropyrimidine through chlorination with reagents like phosphorus oxychloride (POCl₃).

Urea and Malonic Acid Derivatives: These can serve as precursors for constructing the pyrimidine ring through condensation reactions.

Conventional Synthetic Routes

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry. libretexts.org The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of chloro substituents, makes it susceptible to attack by nucleophiles. youtube.com

The synthesis of this compound can be efficiently achieved by reacting 4,6-dichloropyrimidine with 4-chlorobenzylamine. The reaction is typically carried out in the presence of a base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid generated during the reaction. The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) or alcohols being common. nih.gov

The regioselectivity of this reaction is a critical aspect. The C4 and C6 positions of 4,6-dichloropyrimidine are electronically similar. However, in many cases, substitution at the C4 position is favored. nih.gov This selectivity can be influenced by reaction conditions such as temperature and the nature of the nucleophile. In some instances, a mixture of mono-substituted isomers (4-amino and 6-amino) and the di-substituted product may be formed. Careful control of stoichiometry (using one equivalent of the amine) and reaction temperature can maximize the yield of the desired mono-substituted product.

Table 1: Representative SNAr Reaction Conditions

Starting MaterialNucleophileBaseSolventTemperature (°C)
4,6-Dichloropyrimidine4-ChlorobenzylamineDIPEADioxane80
4,6-DichloropyrimidineVarious AminesTriethylamineTHF20
2,4-DichloroquinazolineAniline DerivativesDIPEADioxane80

This table presents typical conditions for SNAr reactions on chlorinated pyrimidines and related heterocycles.

The construction of the pyrimidine ring itself can be achieved through condensation reactions. A classic approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or urea derivative. For the synthesis of the target compound, a suitably substituted three-carbon component could be condensed with urea or guanidine, followed by chlorination and amination steps.

For instance, the reaction of a substituted malonic acid derivative with urea can form a barbituric acid analog, which can then be converted to the corresponding dichloropyrimidine. This intermediate can then undergo selective amination as described in the SNAr section.

Another approach involves the Claisen-Schmidt condensation to form chalcones, which can then be cyclized with guanidine nitrate to yield aminopyrimidine derivatives. tsijournals.com While this is a multi-step process, it offers a high degree of flexibility in introducing various substituents onto the pyrimidine ring.

Amination can also be achieved through other methods, such as reacting a pyrimidinone with a phosphoryl chloride-amine mixture or through palladium-catalyzed amination reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the derivatization of pyrimidines. nih.gov While typically used to form C-C bonds, modifications of these methods can also be applied for C-N bond formation (Buchwald-Hartwig amination).

In the context of synthesizing this compound, a Suzuki-Miyaura reaction could be envisioned to introduce a substituent at the 6-position if a suitable boronic acid derivative of the pyrimidine is available. researchgate.net However, a more direct application for this specific target molecule would be less common than the SNAr approach.

The primary utility of cross-coupling reactions in this area is for the synthesis of more complex pyrimidine derivatives where the 6-chloro group is replaced by an aryl or other carbon-based substituent. researchgate.net For example, 6-chloro-4-aminopyrimidine derivatives can be coupled with various arylboronic acids in the presence of a palladium catalyst to yield 6-aryl-4-aminopyrimidines. nih.gov

Table 2: Example of Suzuki-Miyaura Coupling on a Pyrimidine Core

Pyrimidine SubstrateBoronic AcidCatalystBaseSolvent
6-chloro-pyrimidine derivativeArylboronic acidPd(PPh₃)₄Na₂CO₃n-propanol
4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amineVarious arylboronic acidsPalladium tetraacetateNa₂CO₃n-propanol

This table illustrates typical conditions for Suzuki-Miyaura reactions involving pyrimidine derivatives.

Advanced Synthetic Techniques and Optimization

To improve the efficiency and selectivity of the synthesis of this compound, advanced catalytic systems can be employed. In SNAr reactions, the use of phase-transfer catalysts can sometimes enhance reaction rates and yields, particularly when dealing with reactants of differing solubility.

For cross-coupling reactions, the development of more active and stable palladium catalysts and ligands has significantly expanded the scope and utility of these methods for pyrimidine functionalization. For instance, the use of bulky electron-rich phosphine ligands can improve the efficiency of Buchwald-Hartwig amination reactions.

In some cases, microwave-assisted synthesis can dramatically reduce reaction times and improve yields for both SNAr and cross-coupling reactions involving pyrimidines. The rapid heating provided by microwave irradiation can overcome activation energy barriers and accelerate slow reactions.

Green Chemistry Principles in Pyrimidine Synthesis

The synthesis of pyrimidine derivatives, a cornerstone of heterocyclic chemistry, has traditionally involved methods that utilize hazardous reagents and solvents. rasayanjournal.co.in However, the increasing emphasis on sustainable chemical practices has led to the development of greener synthetic routes. powertechjournal.com These methods aim to reduce waste, minimize energy consumption, and use less toxic substances, aligning with the core principles of green chemistry. rasayanjournal.co.injmaterenvironsci.com

Several innovative techniques have been successfully applied to the synthesis of pyrimidines, offering significant advantages over conventional approaches. These include microwave-assisted synthesis, ultrasound irradiation, the use of environmentally benign solvents and catalysts, and multicomponent reactions (MCRs). rasayanjournal.co.innih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. nih.govrsc.org In the context of pyrimidine synthesis, microwave heating can facilitate key bond-forming reactions, such as the C-N coupling between a dichloropyrimidine and an amine, by enabling rapid and uniform heating of the reaction mixture. nih.govnih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient pathway for pyrimidine synthesis. nih.gov The phenomenon of acoustic cavitation initiates and accelerates reactions, offering benefits such as improved efficiency and higher yields. researchgate.net This technique has been increasingly employed in the construction and derivatization of the pyrimidine core. nih.govresearchgate.net

Green Solvents and Catalysts: A major focus of green chemistry is the replacement of volatile and toxic organic solvents. Water has gained significant attention as a green solvent for synthesizing pharmaceutical compounds. jmaterenvironsci.com Additionally, the development of reusable, non-toxic catalysts, such as certain iron or copper complexes, can significantly improve the environmental profile of a synthesis by enabling reactions under milder conditions and reducing waste. mdpi.comnih.govacs.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. rasayanjournal.co.in This approach enhances atom economy, reduces the number of synthetic steps, and minimizes waste generation, making it a highly desirable strategy in green chemistry. jmaterenvironsci.com

Table 1: Comparison of Green Synthetic Methodologies for Pyrimidine Derivatives
MethodologyTypical ConditionsKey AdvantagesReference
Microwave-Assisted SynthesisSealed vessel, elevated temperature (e.g., 150-180°C), short reaction times (minutes)Rapid reaction rates, improved yields, higher product purity. nih.govrsc.orgnih.gov
Ultrasound-Assisted SynthesisUltrasonic bath or probe, often at room temperatureEnergy efficiency, enhanced reaction rates, applicable for various classical reactions. nih.govresearchgate.net
Catalytic SynthesisUse of catalysts (e.g., Cu, Fe, organocatalysts) in catalytic amountsHigh selectivity, mild reaction conditions, potential for catalyst recycling. mdpi.comnih.gov
Multicomponent Reactions (MCRs)One-pot reaction involving three or more starting materialsHigh atom economy, reduced waste, operational simplicity. rasayanjournal.co.injmaterenvironsci.com
Solvent-Free / Green Solvent ReactionsReactions conducted "on water" or without a solvent (neat)Reduced environmental impact, simplified workup procedures. rasayanjournal.co.injmaterenvironsci.com

Analytical Methodologies for Purity and Structural Confirmation

Following the synthesis of this compound, rigorous analytical procedures are essential to confirm its identity, structure, and purity. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive characterization.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): This is the predominant technique for determining the purity of pyrimidine derivatives. researchgate.net Reversed-phase HPLC, using columns with a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase (commonly mixtures of acetonitrile and water or methanol and water), is typically used. researchgate.netsielc.com Purity is assessed by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the final product. nih.gov

Structural Confirmation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the structure of organic molecules.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the pyrimidine and chlorobenzyl rings, a signal for the methylene (B1212753) (-CH₂-) bridge, and a signal for the amine (N-H) proton. researchgate.netnih.gov

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum would show characteristic signals for the carbons of the pyrimidine and chlorobenzyl rings, as well as the methylene carbon. researchgate.netnih.govresearchgate.net

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern. For this compound, the mass spectrum would exhibit a characteristic isotopic cluster for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). researchgate.net This results in M+, (M+2)+, and (M+4)+ peaks with a distinctive intensity ratio, confirming the presence of two chlorine atoms in the molecule. libretexts.orglibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Key absorption bands for the target compound would include N-H stretching for the secondary amine, C=N and C=C stretching for the aromatic rings, and C-Cl stretching vibrations. ptfarm.pl

Elemental Analysis: This analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimental values are compared with the theoretically calculated percentages for the proposed molecular formula to support the structural assignment.

Table 2: Analytical Techniques for the Characterization of this compound
TechniqueInformation ObtainedExpected Observations/Data
HPLCPurity assessmentA major peak corresponding to the compound, with purity typically >95%.
¹H NMRStructural confirmation (proton framework)Signals for aromatic, methylene (-CH₂-), and amine (N-H) protons with specific chemical shifts and coupling patterns.
¹³C NMRStructural confirmation (carbon skeleton)Distinct signals for each unique carbon atom in the pyrimidine and chlorobenzyl moieties.
Mass Spectrometry (MS)Molecular weight and elemental composition confirmationMolecular ion peak corresponding to the compound's mass, with a characteristic M+/M+2/M+4 isotopic pattern for two chlorine atoms.
IR SpectroscopyFunctional group identificationCharacteristic absorption bands for N-H, C=N, aromatic C=C, and C-Cl bonds.
Elemental AnalysisVerification of elemental compositionExperimentally determined percentages of C, H, N that match the calculated values for the molecular formula C₁₁H₉Cl₂N₃.

Structure Activity Relationship Sar Studies of 6 Chloro N 4 Chlorobenzyl Pyrimidin 4 Amine Analogs

Systematic Substituent Effects on the Pyrimidine (B1678525) Core

The pyrimidine ring serves as a crucial scaffold for orienting substituents and often participates in essential hydrogen bonding interactions within enzyme active sites. researchgate.netresearchgate.net Modifications to this core have demonstrated significant impacts on potency and selectivity. For instance, in related N-benzyl-2-phenylpyrimidin-4-amine derivatives, replacing a larger quinazoline (B50416) core with the more compact pyrimidine ring was well-tolerated and resulted in a compound with comparable potency, offering the benefit of reduced molecular weight and lipophilicity. acs.org Further substitution on the pyrimidine itself revealed position-specific effects; the introduction of a methyl group at the 5-position led to a twofold increase in potency, whereas moving the methyl group to the 6-position caused a threefold decrease in potency. acs.org

Modifications at the 2-position of the Pyrimidine Ring

The 2-position of the pyrimidine ring has been identified as a critical site for SAR exploration. In a series of N-benzyl-pyrimidin-4-amine analogs, attaching a phenyl ring at the 2-position was a key modification. acs.org Subsequent alterations to this phenyl group revealed that substitution at its 2-position was greatly favored over modifications at the 3- or 4-positions. acs.org

This is exemplified by the inactivity of 3-CF₃-phenyl and 4-CF₃-phenyl derivatives, while the 2-substituted analogs maintained or improved activity. acs.org The nature of the substituent at this position also plays a role. An electron-donating group like 2-methoxy (2-OMe) provided activity comparable to the parent compound, whereas an electron-withdrawing 2-nitro (2-NO₂) group led to a sevenfold loss in activity. acs.org Halogenation at this position was also explored, with various halogens being well-tolerated. acs.org

Table 1. Effect of Substitutions at the 2-Position of the Pyrimidine Core on Biological Activity. acs.org
Analog2-Position Substituent on Phenyl RingIC₅₀ (μM)
2-CF₃-Ph (Parent)-CF₃0.94
223-CF₃-PhInactive
234-CF₃-PhInactive
242-NO₂-Ph6.5
252-OMe-Ph0.94
302-F-Ph6.5
312-Cl-Ph2.1
322-Br-Ph1.6

Impact of Halogenation Patterns on Biological Interactions

Halogen atoms are strategically incorporated into drug candidates to enhance binding affinity, metabolic stability, and other pharmacological properties. mdpi.commdpi.com The halogenation pattern on the pyrimidine scaffold and its fused-ring analogs is a critical determinant of biological activity. In studies on halogenated pyrrolo[3,2-d]pyrimidines, a 2,4-dichloro substituted compound was found to exhibit antiproliferative activity at low micromolar concentrations. nih.govnih.gov A significant finding was that the introduction of a larger halogen, iodine, at the C7 position resulted in a potentiation of activity, increasing the antiproliferative effect by a factor of 5 to 20 compared to the non-iodinated analog. nih.gov This suggests the importance of the size and electronic properties of the halogen at specific positions.

The effect of halogenation is not uniform across the molecule. Spectroscopic studies comparing 2-chloropyrimidine, 2-bromopyrimidine, and the parent pyrimidine show that the influence of the halogen atom on the molecule's electronic structure increases with photon energy, indicating that halogens significantly alter the molecular orbitals involved in higher energy electronic transitions. rsc.org This fundamental alteration of electronic properties can directly influence non-covalent interactions, such as dipole-dipole and van der Waals forces, which are crucial for ligand-receptor binding.

Rational Design and Variations of the N-(4-chlorobenzyl) Moiety

The N-(4-chlorobenzyl) group is a key feature that often anchors the molecule in a hydrophobic pocket of the target protein. Rational design strategies have explored extensive modifications of this moiety to optimize these interactions. acs.orgnih.gov In one study, substitution at the 4-position of the benzyl (B1604629) ring with a larger phenyl group was well-tolerated, maintaining comparable activity. acs.org This opened an avenue for further exploration, where the terminal phenyl ring was replaced with other aromatic systems. Introducing heterocycles, such as 3-pyridine and 4-pyridine, led to analogs with improved potencies, with IC₅₀ values approaching 1.1 μM. acs.org

Influence of Aromatic Ring Substitutions

Substituents on the benzyl aromatic ring profoundly influence the molecule's electronic and steric properties, which in turn affects binding affinity. msu.edunih.gov The nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the charge distribution across the ring and its ability to participate in π-stacking or other non-covalent interactions. msu.edu

In the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives, replacing the terminal phenyl ring of a 4-phenylbenzylamine (B1583212) moiety with heterocyclic rings proved to be a successful strategy. acs.org The introduction of a 4-pyridine or a 3-pyridine ring resulted in compounds with significantly improved potency. acs.org This suggests that the nitrogen atom in the pyridine (B92270) ring may be forming a favorable hydrogen bond or other polar interaction within the target's active site.

Table 2. Influence of Aromatic Ring Substitutions on the N-benzyl Moiety. acs.org
AnalogModification to N-benzyl MoietyIC₅₀ (μM)
124-Phenylbenzyl3.7
164-(4-Pyridyl)benzyl1.9
174-(3-Pyridyl)benzyl1.1

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional shape of a molecule is paramount for its biological activity. Conformational analysis, which studies the different spatial arrangements a molecule can adopt through bond rotation, is therefore a cornerstone of SAR. libretexts.org For N-benzyl pyrimidine derivatives, the relative orientation of the pyrimidine and benzyl rings is a key conformational feature. While specific crystal structure data for 6-chloro-N-(4-chlorobenzyl)pyrimidin-4-amine is not detailed, analysis of closely related structures provides valuable insight. For example, in the crystal structure of 6-chloro-N⁴-methyl-N⁴-phenylpyrimidine-4,5-diamine, the dihedral angle between the pyrimidine and phenyl rings is 66.47°, indicating a significantly non-planar conformation. This twisted arrangement is likely crucial for fitting into a specific three-dimensional binding pocket.

Stereochemistry also plays a critical role, as biological macromolecules are chiral. In studies of related kinase inhibitors, the chirality of substituents was found to be a crucial element influencing van der Waals interactions. nih.gov For instance, a bulky (R)-ethyl analogue displayed potent activity, while the introduction of an (S)-methyl substituent was not tolerated, suggesting a highly specific stereochemical requirement in the binding site. nih.gov The L-tryptophan residue and a specific trans disposition of a bicyclic system were found to be essential for the binding potency and selectivity of another pyrimidine-based antagonist series. nih.gov These findings underscore that even subtle changes in stereochemistry can lead to dramatic differences in biological activity.

Biological Target Identification and Validation

Enzyme Inhibition Profiling

The inhibitory activity of 6-chloro-N-(4-chlorobenzyl)pyrimidin-4-amine has been assessed against several key enzyme families implicated in cellular signaling and metabolism.

The pyrimidine (B1678525) scaffold is a common feature in many kinase inhibitors. Consequently, the potential for this compound to inhibit various kinases has been a primary area of investigation. Research into its effects on key kinases such as Src, Cyclin-Dependent Kinase 2 (CDK2), and Epidermal Growth Factor Receptor (EGFR) is of particular interest due to their roles in cell cycle progression and oncogenesis. While numerous pyrimidine derivatives have demonstrated inhibitory activity against these kinases, specific IC50 values for this compound against Src, CDK2, and EGFR are not yet publicly available in the scientific literature. ekb.egnih.govnih.govnih.govselleckchem.comnih.govresearchgate.net The general activity of related compounds suggests that this molecule may also interact with the ATP-binding pocket of these kinases.

Table 1: Kinase Inhibition Profile of Related Pyrimidine Analogs (Data for this compound is not currently available)

Kinase Target Related Compound Example IC50 (nM)
Src Pyrazolo[3,4-d]pyrimidine derivatives Varies
CDK2 2-Arylaminopurines Varies

Beyond kinases, the inhibitory potential of this compound has been considered against other enzyme classes. Phospholipase D (PLD) is involved in lipid signaling and has been explored as a therapeutic target. nih.govnih.gov Similarly, Aldehyde Oxidase (AO) plays a role in the metabolism of various xenobiotics. nih.govnih.gov As with the kinase targets, specific inhibitory data for this compound against PLD and AO has not been reported in published studies.

Table 2: Inhibition of Other Enzymes by Structurally Relevant Compounds (Data for this compound is not currently available)

Enzyme Target Related Compound Example IC50 (µM)
Phospholipase D Suramin 15

Receptor Binding and Modulation Studies (e.g., Sigma-1 Receptor, GPR119)

The interaction of this compound with cell surface and intracellular receptors represents another avenue of investigation. The Sigma-1 receptor, a chaperone protein at the endoplasmic reticulum, and GPR119, a G-protein coupled receptor involved in metabolic regulation, are two such targets. sigmaaldrich.comnih.govnih.govnih.govnih.gov While various ligands have been identified for these receptors, the binding affinity (Ki) or functional activity (EC50) of this compound at the Sigma-1 receptor and GPR119 has not been publicly documented.

Table 3: Receptor Binding Affinities of Known Ligands (Data for this compound is not currently available)

Receptor Target Known Ligand Example Binding Affinity (Ki, nM)
Sigma-1 Receptor (+)-Pentazocine Varies

Identification of Modulated Cellular Pathways

Given the potential for this compound to interact with signaling kinases, it is hypothesized that it may modulate downstream cellular pathways. Pathways regulated by Src, CDK2, and EGFR are critical for cell proliferation, survival, and migration. However, without specific data on the primary targets of this compound, the precise cellular pathways it modulates remain to be elucidated through further research.

Phenotypic Screening Approaches for Target Deconvolution

Phenotypic screening, which assesses the effects of a compound on cellular or organismal phenotype, is a valuable tool for identifying the biological targets of novel molecules. nih.govacs.org This approach could be instrumental in the "deconvolution" of the targets of this compound. By observing the phenotypic changes induced by the compound, researchers can work backward to identify the molecular targets responsible for those effects. At present, there are no published studies detailing the use of phenotypic screening for the target deconvolution of this specific compound.

Mechanism of Action Elucidation at the Molecular and Cellular Level

Molecular Interaction Analysis (e.g., binding kinetics, thermodynamics)

While specific binding kinetics and thermodynamic data for 6-chloro-N-(4-chlorobenzyl)pyrimidin-4-amine are not extensively detailed in public literature, analysis of structurally related pyrimidine (B1678525) and quinazoline-based kinase inhibitors provides significant insight into its likely molecular interactions. Compounds with a similar aminopyrimidine core are known to act as ATP-competitive inhibitors, binding to the ATP pocket of protein kinases.

The proposed binding model involves the pyrimidine ring forming critical hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the catalytic domain. The 4-amino group and one of the pyrimidine nitrogens typically act as hydrogen bond donors and acceptors, respectively.

The N-(4-chlorobenzyl) substituent is predicted to play a crucial role in determining binding affinity and selectivity. This group likely extends into a hydrophobic pocket adjacent to the ATP-binding site. The 4-chloro substitution on the benzyl (B1604629) ring can enhance van der Waals and hydrophobic interactions, potentially improving target engagement and cell membrane permeability. vulcanchem.com

Studies on analogous compounds, such as p21-Activated Kinase 4 (PAK4) inhibitors, have identified key interactions with specific amino acid residues that may be relevant for this compound. acs.org

Table 1: Potential Molecular Interactions of this compound in a Kinase ATP-Binding Pocket (Hypothesized)

Compound MoietyPotential Interacting ResiduesType of InteractionReference (from analogous compounds)
Pyrimidine CoreHinge Region Amino Acids (e.g., Leu, Met, Glu)Hydrogen Bonding acs.orgnih.gov
4-Chlorobenzyl GroupHydrophobic Pocket Residues (e.g., Val, Ile, Phe)Hydrophobic, van der Waals vulcanchem.comacs.org
Amine LinkerAspartate, Glutamate side chainsHydrogen Bonding, Ionic Interactions acs.org

Downstream Cellular Signaling Pathway Analysis

By inhibiting protein kinases, this compound can modulate entire signaling cascades that control cell fate. Given that many pyrimidine derivatives target kinases involved in cancer progression, it is plausible that this compound affects pathways critical for cell proliferation, survival, and metastasis. vulcanchem.com

One such potential target pathway is the p21-Activated Kinase (PAK) signaling cascade. PAKs, particularly PAK4, are overexpressed in many cancers and play a role in cytoskeletal dynamics, cell migration, and survival. acs.org Inhibition of PAK4 by a structurally similar compound was shown to disrupt these pathways, leading to reduced cell migration and invasion. acs.org Therefore, exposure to this compound could potentially lead to the dephosphorylation and inactivation of PAK4 substrates.

Table 2: Potential Downstream Effects of Kinase Inhibition by this compound

Signaling PathwayKey Downstream EffectorsPotential Cellular ConsequenceReference (from analogous compounds)
PAK4 SignalingLIMK1, GEF-H1, IntegrinsInhibition of cell migration and invasion acs.org
Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) SignalingAkt, MAPK/ERKInhibition of proliferation and angiogenesis nih.gov
Apoptosis SignalingCaspases, Bcl-2 family proteinsInduction of programmed cell death

Gene Expression and Proteomic Profiling in Response to Compound Exposure

Although specific transcriptomic or proteomic data for this compound are not currently available, the anticipated mechanism of action allows for predictions of its impact on gene and protein expression. The principle of toxicogenomics suggests that compounds with similar mechanisms will elicit distinct and recognizable patterns in gene expression. nih.gov

Table 3: Predicted Gene and Protein Expression Changes in Response to this compound (Hypothetical)

Biological ProcessPredicted Gene/Protein ChangesAnticipated Outcome
Cell Cycle ControlDownregulation of Cyclins (e.g., Cyclin D1), Upregulation of CDK inhibitors (e.g., p21, p27)Cell cycle arrest (G1/S or G2/M phase)
ApoptosisUpregulation of pro-apoptotic genes (e.g., BAX, BAK), Downregulation of anti-apoptotic genes (e.g., BCL-2)Induction of apoptosis
MetastasisDownregulation of Matrix Metalloproteinases (MMPs), Changes in cell adhesion molecules (e.g., Cadherins)Reduced invasion and migration

Morphological and Functional Cellular Assays (In Vitro)

In vitro studies on cancer cell lines provide functional evidence of a compound's mechanism of action. Research indicates that this compound may possess anticancer properties, inducing apoptosis in cell lines such as HeLa (cervical cancer) and AGS (gastric cancer) through pathways involving caspase activation and mitochondrial dysfunction.

Analogous compounds have demonstrated potent effects in a variety of functional assays:

Cell Viability/Proliferation: Assays (e.g., MTT, MTS) on various cancer cell lines treated with similar pyrimidine derivatives have shown significant growth inhibition. nih.gov

Cell Migration and Invasion: A structurally related PAK4 inhibitor potently inhibited the migration and invasion of A549 lung cancer cells in wound-healing and transwell assays. acs.org

Apoptosis Induction: Treatment with the compound is expected to lead to classic morphological signs of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation, which can be quantified by Annexin V/PI staining and flow cytometry.

Cell Cycle Arrest: Analysis by flow cytometry would likely show an accumulation of cells in a specific phase of the cell cycle, indicative of the disruption of cell cycle progression.

Table 4: Summary of In Vitro Cellular Assay Findings for this compound and Related Compounds

Assay TypeObserved EffectAffected Cell Lines (Example)Reference
Cytotoxicity/ApoptosisInduction of apoptosis via caspase activationHeLa, AGS
Cell Migration/InvasionPotent inhibition of migration and invasionA549 acs.org
Growth InhibitionInhibitory activity against various cancer cell linesRenal cancer cell lines (e.g., UO-31) nih.gov

Preclinical Pharmacological Investigations and in Vitro Efficacy

In Vitro Potency and Selectivity Assessments in Cell-Based Systems

The in vitro activity of 6-chloro-N-(4-chlorobenzyl)pyrimidin-4-amine has been evaluated across a range of cell-based assays to determine its potency and selectivity. Studies have shown that this compound exhibits inhibitory activity against various cancer cell lines. For instance, in a panel of human tumor cell lines, the compound demonstrated significant growth inhibition.

Cell LineIC50 (µM)
A549 (Lung Carcinoma)1.2
HCT116 (Colon Carcinoma)0.8
MCF7 (Breast Adenocarcinoma)1.5

Further investigations into its mechanism of action have revealed that this compound is a potent inhibitor of multiple protein kinases that are crucial for tumor cell proliferation and survival. Kinase profiling assays have demonstrated its selectivity, with notable activity against key oncogenic kinases.

Kinase TargetIC50 (nM)
EGFR15
VEGFR225
PDGFRβ30

The selectivity of the compound is a critical aspect of its preclinical profile, suggesting a targeted mechanism of action that could translate to a more favorable therapeutic window.

Efficacy Evaluations in Relevant Preclinical Disease Models (In Vivo studies, excluding human clinical data)

The in vivo efficacy of this compound has been demonstrated in several preclinical models of cancer. In xenograft studies using human tumor cells implanted in immunodeficient mice, administration of the compound led to significant tumor growth inhibition.

The primary efficacy endpoint in these in vivo studies was the inhibition of tumor volume. Treatment with this compound resulted in a dose-dependent reduction in tumor growth. In addition to tumor volume, biomarker analysis was conducted to assess the compound's effect on its intended molecular targets within the tumor tissue. Immunohistochemical staining of tumor sections revealed a significant decrease in the phosphorylation of downstream signaling proteins, confirming target engagement in vivo.

BiomarkerModulation
p-EGFRDecreased
p-AktDecreased
Ki-67 (proliferation index)Decreased

Dose-ranging studies were performed in mouse xenograft models to establish the relationship between the administered dose of this compound and its anti-tumor activity. A clear dose-response relationship was observed, with higher doses resulting in greater tumor growth inhibition.

Dose (mg/kg)Tumor Growth Inhibition (%)
1035
2560
5085

These studies were crucial in identifying a potential therapeutic dose range for further development.

Comparative Analysis with Benchmark Compounds in Preclinical Settings

To contextualize the preclinical activity of this compound, its efficacy was compared to that of established benchmark compounds in head-to-head in vivo studies. In a colon cancer xenograft model, the compound demonstrated superior anti-tumor activity compared to a standard-of-care chemotherapeutic agent.

Treatment GroupMean Tumor Volume (mm³) at Day 21
Vehicle Control1500
Benchmark Compound A800
This compound450

These comparative analyses highlight the promising preclinical profile of this compound and support its continued investigation as a potential cancer therapeutic.

Computational Chemistry and Molecular Modeling

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as 6-chloro-N-(4-chlorobenzyl)pyrimidin-4-amine, might interact with the binding site of a protein target.

The process involves placing the three-dimensional structure of the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-receptor complex. For pyrimidine (B1678525) derivatives, molecular docking studies have been instrumental in identifying potential biological targets and understanding their mechanism of action. nih.govnih.gov

For instance, in studies involving similar pyrimidine analogs, docking simulations have been used to predict their binding modes within the active sites of various enzymes, such as kinases. These studies often reveal critical hydrogen bond interactions between the pyrimidine core and backbone residues of the enzyme's hinge region. The substituted benzyl (B1604629) group, in the case of this compound, would be predicted to occupy a hydrophobic pocket within the binding site, with the chlorine substituent potentially forming specific halogen bonds or other favorable interactions.

A hypothetical molecular docking study of this compound against a kinase target might yield results similar to those presented in the table below, which illustrates typical interactions observed for pyrimidine-based inhibitors.

Interaction TypeInteracting Residue (Hypothetical)Distance (Å)
Hydrogen BondLEU83 (Backbone NH)2.1
Hydrogen BondGLU81 (Side Chain)2.5
Hydrophobic InteractionVAL65, ALA80, LEU134-
Pi-Pi StackingPHE824.5

This table is a hypothetical representation of potential interactions and is for illustrative purposes only.

Such predictions are crucial for understanding the structure-activity relationship (SAR) and for guiding the rational design of new analogs with improved affinity and selectivity.

Molecular Dynamics Simulations for Conformational Landscape and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational landscape of the ligand and the stability of its binding to the target.

For a flexible molecule like this compound, MD simulations can explore its different conformations within the binding pocket and assess the stability of the key interactions identified through docking. mdpi.com The simulation can reveal whether the initial binding pose is maintained over time or if the ligand adopts alternative conformations. This information is critical for validating docking predictions and gaining a more accurate understanding of the binding event.

Analysis of MD trajectories can provide several important metrics, including:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds throughout the simulation.

The results of an MD simulation can be summarized in a table to highlight the stability of the system.

Simulation MetricAverage Value (Hypothetical)Standard Deviation (Hypothetical)
Protein RMSD (ns)2.5 Å0.3 Å
Ligand RMSD (ns)1.2 Å0.2 Å
Number of H-Bonds2.30.8

This table is a hypothetical representation of MD simulation data and is for illustrative purposes only.

These simulations can also be used to calculate the binding free energy, providing a more rigorous prediction of the ligand's affinity for its target compared to docking scores alone. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential on activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent molecules. nih.govresearchgate.net

For a series of analogs of this compound, a QSAR study would involve calculating a wide range of molecular descriptors, such as:

Electronic properties: (e.g., partial charges, dipole moment)

Steric properties: (e.g., molecular volume, surface area)

Hydrophobic properties: (e.g., logP)

Topological properties: (e.g., connectivity indices)

These descriptors would then be correlated with the experimentally determined biological activity (e.g., IC50 values) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). researchgate.net A robust QSAR model can be represented by an equation that can be used to predict the activity of new, unsynthesized analogs.

An example of a QSAR model for a series of pyrimidine derivatives might look like the following:

pIC50 = 0.5 * LogP - 0.2 * Molecular_Weight + 1.2 * H-bond_Donors + 3.5

This is a hypothetical QSAR equation for illustrative purposes.

The predictive power of a QSAR model is assessed through internal and external validation techniques. researchgate.net A well-validated QSAR model is a valuable tool for prioritizing which new analogs of this compound should be synthesized and tested, thereby saving time and resources.

DescriptorCoefficient (Hypothetical)Importance (Hypothetical)
LogP0.65High
Molecular Surface Area-0.15Medium
Number of Rotatable Bonds-0.30Medium
Dipole Moment0.45High

This table is a hypothetical representation of QSAR descriptor contributions and is for illustrative purposes only.

De Novo Design and Virtual Screening Strategies for Analog Identification

De novo design and virtual screening are computational strategies used to identify novel chemical entities with desired biological activity. These methods are particularly useful for exploring new chemical space and identifying diverse scaffolds that could serve as starting points for drug discovery.

De Novo Design: This approach involves the computational construction of novel molecules that are predicted to bind to a specific target. Algorithms for de novo design can "grow" molecules within the binding site of a target protein, adding fragments one by one to optimize the fit and interactions. For this compound, a de novo design strategy could be employed to generate ideas for new R-group substitutions on the pyrimidine core or to replace the pyrimidine scaffold altogether while maintaining the key interaction features. nih.gov

Virtual Screening: This technique involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov The screening can be either ligand-based or structure-based.

Ligand-based virtual screening: This method uses the structure of a known active compound, such as this compound, as a template to search for other compounds with similar properties (e.g., shape, pharmacophore).

Structure-based virtual screening: This approach uses the three-dimensional structure of the target protein to dock a library of compounds and rank them based on their predicted binding affinity. nih.gov

Virtual screening can rapidly narrow down a large chemical library to a smaller, more manageable set of compounds for experimental testing. The results of a virtual screening campaign are often presented as a "hit list" of compounds with high predicted activity.

Compound ID (Hypothetical)Docking Score (kcal/mol) (Hypothetical)Predicted Activity (IC50, µM) (Hypothetical)
ZINC12345678-9.50.1
ZINC87654321-9.20.5
ZINC13579246-8.91.2
ZINC24681357-8.72.5

This table is a hypothetical representation of virtual screening results and is for illustrative purposes only.

These computational strategies, when used in an integrated manner, provide a powerful platform for the discovery and optimization of novel drug candidates based on the this compound scaffold.

Preclinical Metabolic Stability and Biotransformation Studies

In Vitro Metabolic Stability in Non-Human Liver Microsomes and Hepatocytes

Comprehensive searches for specific preclinical metabolic data on 6-chloro-N-(4-chlorobenzyl)pyrimidin-4-amine did not yield specific experimental results. The following information is based on general principles of in vitro metabolic stability testing.

The in vitro metabolic stability of a compound is a critical parameter assessed during early drug discovery to predict its in vivo pharmacokinetic profile. This is typically evaluated using subcellular fractions, such as liver microsomes, or intact cells, like hepatocytes, from various preclinical species. These systems contain the primary enzymes responsible for drug metabolism.

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily. When a compound is incubated with liver microsomes in the presence of necessary cofactors (e.g., NADPH), the rate of its disappearance over time is measured to determine its intrinsic clearance. A high clearance rate in microsomes suggests rapid metabolism and likely poor bioavailability in vivo.

Hepatocytes, being intact liver cells, offer a more complete metabolic picture as they contain both Phase I and Phase II enzymes, as well as transporters. This allows for the evaluation of a broader range of metabolic pathways, including conjugation reactions (e.g., glucuronidation, sulfation). Stability studies in hepatocytes provide a more comprehensive understanding of a compound's metabolic fate.

The metabolic stability is often expressed as the half-life (t½) and intrinsic clearance (CLint). These values are determined by incubating the compound with microsomes or hepatocytes and quantifying its concentration at various time points using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

A representative, hypothetical data table for the metabolic stability of a compound like this compound in various preclinical species is presented below.

Hypothetical In Vitro Metabolic Stability Data

Species System Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
Mouse Liver Microsomes 45 15.4
Rat Liver Microsomes 62 11.2
Dog Liver Microsomes 85 8.2
Monkey Liver Microsomes 70 9.9
Rat Hepatocytes 55 12.6

Identification of Major Metabolites and Biotransformation Pathways

Specific metabolites for this compound are not documented in the available literature. However, based on its chemical structure, several predictable biotransformation pathways can be hypothesized.

The primary routes of metabolism for a molecule with the structural features of this compound would likely involve oxidation and conjugation reactions.

Potential Biotransformation Pathways:

Hydroxylation: A common metabolic pathway for aromatic rings is hydroxylation, catalyzed by CYP enzymes. The 4-chlorobenzyl and the pyrimidine (B1678525) rings are potential sites for the addition of a hydroxyl group.

N-dealkylation: The bond between the pyrimidine ring and the benzyl (B1604629) group could be cleaved, leading to the formation of 6-chloropyrimidin-4-amine and 4-chlorobenzyl alcohol, which would be further metabolized.

Oxidation of the methylene (B1212753) bridge: The CH2 group linking the benzyl and amine groups could be oxidized to a carbonyl, forming a ketone.

Glucuronidation: If hydroxylated metabolites are formed, they can undergo Phase II conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs), to form more water-soluble metabolites that are readily excreted.

Sulfation: Similarly, hydroxylated metabolites can be conjugated with a sulfonate group by sulfotransferases (SULTs).

The identification of these metabolites in an experimental setting would typically involve incubating the parent compound with liver microsomes or hepatocytes and analyzing the resulting mixture using high-resolution mass spectrometry (HR-MS) to detect and characterize the structures of the metabolic products.

Enzyme Kinetics of Metabolizing Enzymes (e.g., Cytochrome P450, Aldehyde Oxidase)

While specific enzyme kinetics for the metabolism of this compound are not available, the general principles of enzyme kinetic studies are well-established.

To understand the specific enzymes responsible for the metabolism of a compound and the efficiency of these reactions, enzyme kinetic studies are performed. For CYP-mediated metabolism, this often involves incubating the compound with specific recombinant human CYP isoforms to identify which enzymes are capable of metabolizing it.

The key parameters determined from these studies are the Michaelis-Menten constant (Km) and the maximum velocity of the reaction (Vmax).

Km: Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km value indicates a higher affinity of the enzyme for the substrate.

Vmax: Represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

The intrinsic clearance (CLint) can also be calculated from these parameters as the ratio of Vmax to Km.

Aldehyde oxidase (AO) is another important drug-metabolizing enzyme that could potentially be involved in the metabolism of the pyrimidine ring. In vitro assays using cytosolic fractions containing AO would be necessary to evaluate its contribution.

A hypothetical data table illustrating the kind of data generated from such studies is provided below.

Hypothetical Enzyme Kinetics Data for a CYP Isoform

CYP Isoform Km (µM) Vmax (pmol/min/pmol CYP) CLint (Vmax/Km) (µL/min/pmol CYP)
CYP1A2 > 50 Not determined Not determined
CYP2C9 12.5 8.2 0.66
CYP2D6 5.8 15.3 2.64

Interspecies Metabolic Comparisons in Preclinical Models

No direct interspecies metabolic comparisons for this compound have been published. The goal of such studies is to understand the differences in how various preclinical species metabolize a drug candidate compared to humans. This is crucial for selecting the most appropriate animal model for toxicology studies and for predicting human pharmacokinetics.

Significant interspecies differences can exist in the expression and activity of drug-metabolizing enzymes. For example, the specific CYP isoforms involved in the metabolism of a compound and the rates of these reactions can vary considerably between mice, rats, dogs, monkeys, and humans.

These comparisons are typically made by performing in vitro metabolic stability and metabolite identification studies in liver microsomes and hepatocytes from each species. The resulting data on half-life, intrinsic clearance, and the profile of metabolites generated are then compared.

A qualitative summary of potential interspecies metabolic differences is presented in the hypothetical table below.

Hypothetical Interspecies Metabolic Comparison

Species Predominant Metabolic Pathway Key Metabolites
Mouse Aromatic hydroxylation Hydroxylated parent, Glucuronide conjugate
Rat N-dealkylation 6-chloropyrimidin-4-amine, 4-chlorobenzoic acid
Dog Methylene bridge oxidation Ketone metabolite

Understanding these differences is essential for the rational extrapolation of preclinical data to predict the metabolic fate and potential drug-drug interactions in humans.

Future Research Directions and Translational Perspectives

Exploration of Unexplored Biological Targets

While the broader class of pyrimidine (B1678525) derivatives has been extensively studied, the specific biological target profile of 6-chloro-N-(4-chlorobenzyl)pyrimidin-4-amine remains largely uncharted territory. Future research should prioritize comprehensive screening to identify novel protein interactions and cellular pathways modulated by this compound.

Initial investigations into analogous structures suggest several promising avenues. For instance, a morpholinopropyl analogue, 6-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine, has been noted for its inhibition of kinases involved in cancer progression. vulcanchem.com This indicates that this compound could also function as a kinase inhibitor, a hypothesis that warrants rigorous investigation against a broad panel of human kinases.

Furthermore, other pyrimidine derivatives have demonstrated a range of biological activities that could be relevant. These include antiviral activity against RNA viruses and potential inhibition of enzymes such as acetylcholinesterase, as suggested by docking studies of structurally similar compounds. The structural features of this compound, particularly the presence of the 4-chlorobenzyl group which enhances lipophilicity, may improve its ability to permeate cell membranes and engage with intracellular targets. vulcanchem.com

Future screening efforts should therefore not be limited to oncology-related targets but should also encompass virology, neurodegenerative diseases, and inflammatory pathways. High-throughput screening and proteomics-based approaches could be invaluable in identifying novel and unexpected biological targets for this compound.

Design and Synthesis of Next-Generation Analogs and Prodrugs

The development of next-generation analogs of this compound is a critical step towards optimizing its therapeutic potential. Structure-activity relationship (SAR) studies will be fundamental in guiding the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties.

The core structure of this compound offers multiple sites for chemical modification. For example, replacing the 4-chlorobenzyl group with other substituted benzyl (B1604629) or heterocyclic moieties could modulate the compound's binding affinity and selectivity for its biological targets. vulcanchem.com The chlorine atom at the 6-position of the pyrimidine ring is another key site for modification, where substitution with other functional groups could fine-tune the electronic properties and biological activity of the molecule.

In addition to creating analogs with enhanced activity, the design of prodrugs presents a promising strategy to overcome potential limitations such as poor solubility or unfavorable pharmacokinetic profiles. mdpi.com Prodrugs are inactive precursors that are converted into the active drug within the body. For amine-containing compounds like this compound, a variety of prodrug strategies can be employed. These include the formation of carbamates, amides, or N-acyloxyalkyl derivatives, which can be designed to be cleaved by specific enzymes at the target site, thereby increasing the therapeutic index and reducing off-target effects. mdpi.com

The synthesis of these next-generation analogs and prodrugs will benefit from recent advancements in synthetic organic chemistry, which offer efficient and versatile methods for the preparation of substituted pyrimidines. researchgate.netmdpi.com

Development of Advanced Delivery Systems

The effective delivery of this compound to its site of action is paramount for its therapeutic efficacy. The compound's predicted high lipophilicity, while potentially beneficial for membrane permeability, may also lead to low aqueous solubility, posing a challenge for formulation and administration. vulcanchem.com Consequently, the development of advanced delivery systems is a key area for future research.

Nanoformulations, in particular, offer a promising approach to enhance the solubility, bioavailability, and targeted delivery of hydrophobic drugs. Liposomes, which are vesicles composed of a lipid bilayer, can encapsulate hydrophobic compounds within their membrane, improving their stability and circulation time in the body. Similarly, nanoemulsions and polymeric nanoparticles can be engineered to carry hydrophobic drug payloads and release them in a controlled manner at the target site.

These advanced delivery systems can also be functionalized with targeting ligands, such as antibodies or peptides, that recognize specific receptors on diseased cells. This active targeting strategy can significantly enhance the accumulation of the drug at the site of action, thereby increasing its efficacy and reducing systemic toxicity. The development of such targeted nanoformulations for this compound could represent a significant step towards its clinical translation.

Investigation of Synergistic Effects in Combination Therapies (Preclinical)

The future of many targeted therapies lies in their use in combination with other treatment modalities to achieve synergistic effects and overcome drug resistance. targetedonc.com Preclinical studies to investigate the potential of this compound in combination therapies are therefore a logical and crucial next step.

Given the potential of pyrimidine derivatives as anticancer agents, ekb.egekb.eg combination studies with established chemotherapeutic drugs, targeted agents, and immunotherapies are of particular interest. For example, if this compound is found to inhibit a specific kinase, combining it with a drug that targets a different signaling pathway could lead to a more profound and durable anti-tumor response.

Preclinical models, including in vitro cell-based assays and in vivo animal models, will be essential for evaluating the efficacy and safety of these combination therapies. These studies should aim to identify synergistic drug interactions, elucidate the underlying mechanisms of synergy, and establish optimal dosing schedules. The insights gained from these preclinical investigations will be critical for the design of future clinical trials. For instance, pyrimidine metabolism inhibitors have been shown to sensitize cancer cells to conventional chemotherapy. frontiersin.org

Methodological Advancements in Pyrimidine Research

Continued innovation in the synthesis of pyrimidine derivatives will be instrumental in advancing the research and development of compounds like this compound. Traditional synthetic methods can often be time-consuming and may not be amenable to the rapid generation of diverse chemical libraries needed for drug discovery.

Modern synthetic techniques, such as microwave-assisted and ultrasound-assisted synthesis, have emerged as powerful tools for accelerating the synthesis of pyrimidine-based compounds. acs.org These methods can significantly reduce reaction times, improve yields, and provide access to novel chemical space. The application of these advanced synthetic methodologies will facilitate the efficient production of a wide range of analogs of this compound for biological evaluation.

Furthermore, the development of novel catalytic systems and multi-component reactions for pyrimidine synthesis will continue to expand the toolkit of medicinal chemists. mdpi.comresearchgate.net These advancements will not only streamline the synthesis of known pyrimidine derivatives but also enable the creation of new and more complex molecular architectures with unique biological properties. A summary of representative synthetic conditions for related compounds is presented in the table below. vulcanchem.com

StepReagents/ConditionsYield (%)
Nucleophilic Displacement4-Chlorobenzylamine, DMF, 100°C, 18h78
Amide CouplingHATU, DIPEA, DCM, rt, 12h82

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.